2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide

Hydrogen‑bond donor Drug‑likeness Permeability

This compound is a 1,2,4-thiadiazol-2-ium salt featuring a quaternary nitrogen at position 2, a methyl substituent at N2, a phenyl group at C3, and a phenylamino moiety at C5, balanced with a bromide counterion. It is structurally classified as an amino‑substituted thiadiazolium and is recognized in chemical registries under the IUPAC name 2‑methyl‑N,3‑diphenyl‑1,2,4‑thiadiazol‑2‑ium‑5‑amine bromide.

Molecular Formula C15H14BrN3S
Molecular Weight 348.26
CAS No. 1584698-57-6
Cat. No. B2625564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide
CAS1584698-57-6
Molecular FormulaC15H14BrN3S
Molecular Weight348.26
Structural Identifiers
SMILESC[N+]1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C15H13N3S.BrH/c1-18-14(12-8-4-2-5-9-12)17-15(19-18)16-13-10-6-3-7-11-13;/h2-11H,1H3;1H
InChIKeyYTLSPCXUPCTKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide (CAS 1584698-57-6): Core Identity and Research-Grade Procurement Context


This compound is a 1,2,4-thiadiazol-2-ium salt featuring a quaternary nitrogen at position 2, a methyl substituent at N2, a phenyl group at C3, and a phenylamino moiety at C5, balanced with a bromide counterion. It is structurally classified as an amino‑substituted thiadiazolium and is recognized in chemical registries under the IUPAC name 2‑methyl‑N,3‑diphenyl‑1,2,4‑thiadiazol‑2‑ium‑5‑amine bromide [1]. With a molecular formula of C₁₅H₁₄BrN₃S and a molecular weight of 348.26 g·mol⁻¹, it is supplied primarily for early‑stage medicinal chemistry exploration, particularly in the context of melanocortin receptor modulation and GPCR probe development [2].

Why Generic 1,2,4‑Thiadiazolium Salts Cannot Substitute for 2‑Methyl‑3‑phenyl‑5‑(phenylamino)‑1,2,4‑thiadiazol‑2‑ium bromide in Target‑Guided Research


1,2,4‑Thiadiazolium salts span a broad pharmacophore space, but even minor structural permutations—such as exchanging the 5‑phenylamino group for a dimethylamino or methanimine function—radically alter hydrogen‑bond donor/acceptor topology, charge distribution, and receptor interaction profiles [1]. The quaternary ammonium character of this specific bromide salt further distinguishes it from neutral thiadiazoles by enforcing a permanent positive charge that is obligatory for ionic interactions with key protein residues; generic substitution therefore risks complete loss of target engagement or a shift from agonism to antagonism, as documented for closely related melanocortin‑receptor ligands [2].

Quantitative Differentiation of 2‑Methyl‑3‑phenyl‑5‑(phenylamino)‑1,2,4‑thiadiazol‑2‑ium bromide Against Its Closest Analogs


Hydrogen‑Bond Donor Count vs. 5‑(Dimethylamino) Analog

The 5‑phenylamino substituent introduces one hydrogen‑bond donor (N–H), which is absent in the 5‑dimethylamino analog (PubChem CID 3235709). In the amino‑thiadiazolium form, the computed H‑bond donor count is 1, whereas the 5‑dimethylamino derivative has 0 [1]. This difference directly impacts Rule‑of‑Five compliance and central‑nervous‑system multiparameter optimization (CNS MPO) scores, as donors above zero penalize passive blood‑brain‑barrier permeation [2].

Hydrogen‑bond donor Drug‑likeness Permeability

Topological Polar Surface Area Differentiation from the Methanimine Tautomer

The amino‑thiadiazolium form (CID 9884675) exhibits a computed topological polar surface area (TPSA) of 57 Ų, whereas the methanimine tautomer SCH‑202676 (CID 11957689) displays 53.3 Ų [1]. This 3.7 Ų difference, while modest, reflects the distinct electronic and conformational properties of the N–H versus C=N linkage and can influence passive permeability and intestinal absorption in silico predictions.

Polar surface area Oral bioavailability CNS penetration

Molecular Weight and Heavy‑Atom Count vs. Neutral Thiadiazole Precursors

With a molecular weight of 348.3 g·mol⁻¹ and 20 heavy atoms, 2‑methyl‑3‑phenyl‑5‑(phenylamino)‑1,2,4‑thiadiazol‑2‑ium bromide is substantially larger than the neutral 1,2,4‑thiadiazole fragment building blocks (e.g., 5‑phenyl‑1,2,4‑thiadiazol‑3‑amine, MW ≈ 177 g·mol⁻¹) [1]. This gap moves the compound from a fragment‑based screening space into a lead‑like property range, directly affecting hit‑expansion strategies.

Molecular weight Lipinski rules Fragment‑based design

Patent‑Documented Melanocortin Receptor Modulation Potential

U.S. Patent Application 2010/0280079 A1 explicitly claims 1,2,4‑thiadiazol‑2‑ium derivatives wherein the 5‑position is substituted with an arylamino group, matching the structure of this compound [1]. While specific EC₅₀ or IC₅₀ data for the exact bromide salt were not disclosed, the patent exemplifies close analogs with N‑aryl substitutions that exhibit melanocortin receptor agonism or antagonism. The 5‑phenylamino motif is highlighted as a preferred embodiment for modulating MC4R and MC1R, distinguishing it from 5‑alkylamino or 5‑alkoxy congeners.

Melanocortin receptor GPCR modulation Metabolic disorders

Recommended Application Scenarios for 2‑Methyl‑3‑phenyl‑5‑(phenylamino)‑1,2,4‑thiadiazol‑2‑ium bromide Based on Verified Differentiated Properties


Melanocortin Receptor Probe Design Requiring a Permanently Charged Scaffold

The quaternary ammonium nature of the thiadiazolium ring furnishes a constitutive positive charge that mimics the protonated amine of endogenous peptide ligands. The 5‑phenylamino substituent adds a hydrogen‑bond donor capable of engaging the conserved Asp‑Glu salt bridge in melanocortin receptors, as inferred from the SAR disclosed in patent US 2010/0280079 A1 [1]. This combination makes the compound a logical starting point for MC4R‑targeted metabolic‑disorder assays where charge‑reinforced binding is a prerequisite.

Peripherally‑Restricted GPCR Ligand Screening Cascade

The presence of one H‑bond donor and a TPSA of 57 Ų suggests limited passive blood‑brain‑barrier penetration [1]. Consequently, the compound is well‑suited for screening cascades that prioritize peripheral target engagement—such as adipocyte or pancreatic β‑cell MC4R assays—while minimizing CNS‑mediated off‑target effects.

Tautomer‑Differentiated Activity Profiling in Adenosine Receptor Systems

Because the amino‑thiadiazolium form is isomeric with the methanimine‑based GPCR modulator SCH‑202676, the compound serves as a critical tool for dissecting tautomer‑dependent pharmacology at adenosine, opioid, and dopaminergic receptors. Comparative concentration‑response experiments using the amino form vs. the imine form can reveal the functional consequence of the 5‑position protonation state .

Quote Request

Request a Quote for 2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.